HYDROCORTISONE VALERATE

Description

Properties

IUPAC Name |

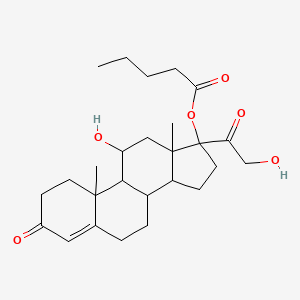

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCHYNWYXKICIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860714 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregn-4-en-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Hydrocortisone (B1673445) valerate (B167501) is a white to off-white crystalline powder. hres.cadrugs.com It is the 17-valerate ester of hydrocortisone. nih.gov Its chemical structure is designed to enhance its topical activity compared to the parent compound, hydrocortisone.

Interactive Table 1: Chemical and Physical Data for Hydrocortisone Valerate

| Property | Value | Source |

| Chemical Name | Pregn-4-ene-3,20-dione, 11,21-dihydroxy-17-[(1-oxopentyl)oxy]-, (11β)- | hres.ca |

| Molecular Formula | C₂₆H₃₈O₆ | hres.canih.gov |

| Molecular Weight | 446.58 g/mol | drugs.comnih.gov |

| Appearance | White to off-white crystalline powder | hres.cadrugs.com |

| Solubility | Soluble in ethanol (B145695) and methanol; sparingly soluble in propylene (B89431) glycol; insoluble in water. | hres.cadrugs.com |

| LogP | 3.52270 | chemsrc.com |

| Melting Point | 217-220 °C | chemsrc.com |

Structure Activity Relationships Sar in Hydrocortisone Valerate Analogs

Impact of Esterification on Glucocorticoid Potency and Lipophilicity

Esterification is a key chemical modification used to enhance the therapeutic properties of corticosteroids. nih.gov By converting hydroxyl groups into esters, the lipophilicity and potency of the parent compound can be significantly altered. nih.govcore.ac.uk

The esterification of the hydroxyl group at the 17-alpha position of the steroid nucleus is a critical modification for enhancing glucocorticoid activity. nih.gov In hydrocortisone (B1673445) valerate (B167501), the presence of the valerate ester at this position increases the molecule's lipophilicity. msdvetmanual.com This enhanced lipophilicity facilitates penetration through the skin, a desirable characteristic for topical corticosteroids. ijdvl.com

Research has shown that elongating the ester chain from acetate (B1210297) to valerate at the C-17 position leads to an increase in both lipophilicity and binding affinity for the glucocorticoid receptor. nih.gov For instance, hydrocortisone 17-butyrate, a structurally similar compound, is noted for its high potency, which is attributed to the ester group at the 17-position. core.ac.uk The presence of a bulky ester group, such as a valerate or furoate, can more effectively fill the ligand-binding pocket of the glucocorticoid receptor, leading to stronger interactions and higher potency. nih.govresearchgate.net

Table 1: Impact of 17α-Esterification on Glucocorticoid Properties

| Modification | Effect on Lipophilicity | Effect on Receptor Affinity | Rationale | Reference |

| Addition of 17α-OH group | Decreases | Increases | - | nih.gov |

| Esterification with acetate (17α-OAc) | Increases | Decreases | - | nih.gov |

| Elongation of ester chain (e.g., to valerate) | Increases | Increases | Fills ligand-binding pocket more completely. | nih.govnih.gov |

Esterification, particularly at the 17α-position, plays a crucial role in enhancing the binding affinity of corticosteroids to the glucocorticoid receptor (GR). nih.govderangedphysiology.com This increased affinity is a key determinant of the drug's potency. derangedphysiology.com The introduction of a lipophilic ester group, like valerate, can lead to a more stable interaction with the hydrophobic ligand-binding pocket of the GR. nih.govacs.org

Studies comparing different esters have demonstrated that the size and nature of the ester group are critical. For example, fluticasone (B1203827) furoate, with a furoate ester at the 17α position, exhibits a higher receptor binding affinity than fluticasone propionate (B1217596), which has a smaller propionate ester. acs.orgnih.gov This is attributed to the furoate group more completely occupying the lipophilic pocket on the receptor. researchgate.netacs.orgosti.gov The elongation of an ester chain from acetate to valerate at the C-17 position also results in increased binding affinity. nih.gov These findings underscore the principle that strategic esterification can significantly boost the potency of glucocorticoids by optimizing their fit and interaction with the target receptor. nih.gov

Esterification at the 17-Alpha Position

Influence of Stereochemical Modifications on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a corticosteroid molecule is fundamental to its biological activity. up.pt Specific stereochemical features are essential for effective interaction with the glucocorticoid receptor and for modulating the drug's anti-inflammatory effects.

The presence of a hydroxyl group at the 11β-position is a critical requirement for glucocorticoid activity. oup.comscribd.com This group is involved in crucial hydrogen bonding interactions within the glucocorticoid receptor, which are necessary for receptor activation. rsc.org The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a key role in converting less active 11-keto steroids (like cortisone) into their active 11β-hydroxy counterparts (like hydrocortisone). mdpi.compnas.org This enzymatic conversion potentiates the action of glucocorticoids in target tissues. pnas.org The orientation of this hydroxyl group is vital; any alteration can significantly diminish or abolish the anti-inflammatory effects of the steroid. oup.com

The introduction of a double bond between the C1 and C2 positions in the A-ring of the steroid nucleus significantly enhances the glucocorticoid and anti-inflammatory activity. merckvetmanual.comresearchgate.net This modification, seen in analogs like prednisolone (B192156) (derived from hydrocortisone), increases the potency of the glucocorticoid. merckvetmanual.comuomustansiriyah.edu.iq The C1-C2 double bond flattens the A-ring, which is believed to improve the interaction with the glucocorticoid receptor. nih.govnih.gov This structural change also decreases the rate of metabolism of the steroid, further contributing to its enhanced activity. researchgate.net Importantly, this modification selectively increases glucocorticoid effects without a corresponding increase in mineralocorticoid activity, leading to a more favorable therapeutic profile. msdvetmanual.commerckvetmanual.com

Table 2: Effect of C1-C2 Double Bond on Corticosteroid Activity

| Compound | Structural Difference from Hydrocortisone | Change in Glucocorticoid Potency | Change in Mineralocorticoid Potency | Reference |

| Prednisolone | C1-C2 double bond | Increased (4-5 fold) | Unchanged | msdvetmanual.commerckvetmanual.com |

Substituents at the C6 and C21 positions of the steroid nucleus also play a role in modulating biological activity. Halogenation, particularly fluorination, at the C6 position can increase the potency of the steroid. ijdvl.com For instance, 6α-fluorination has been shown to enhance anti-inflammatory effects. scribd.com The addition of a methyl group at C6 can also increase glucocorticoid activity. uomustansiriyah.edu.iq

Effects of C1-C2 Double Bond Presence

Comparative Receptor Binding Profiles with Other Corticosteroids

The potency of a corticosteroid is significantly determined by its binding affinity for the glucocorticoid receptor (GR). nih.gov Hydrocortisone valerate, as a C-17 ester of hydrocortisone, demonstrates a higher binding affinity for the GR than hydrocortisone itself. This is consistent with findings that 17α-esterification generally increases receptor affinity. researchgate.net The elongation of the ester chain from shorter esters (like acetate) to longer ones (like valerate) has been shown to increase binding affinity for the GR. nih.gov

However, when compared to more modern, often fluorinated, corticosteroids, this compound typically shows a lower relative receptor affinity (RRA). These newer agents have been specifically designed with structural modifications, such as halogenation and specialized ester groups, to maximize GR binding. nih.gov For example, compounds like fluticasone propionate and mometasone (B142194) furoate exhibit exceptionally high affinity due to the presence of fluorine and chlorine atoms, respectively, and unique ester moieties. nih.govwiley.com

The following table provides a comparative overview of the relative receptor binding affinities for several corticosteroids, with dexamethasone (B1670325) often used as a reference standard.

| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone (DEX=100) |

|---|---|

| Dexamethasone | 100 |

| Hydrocortisone | 10 |

| Betamethasone (B1666872) 17-Valerate | ~260 (relative to Betamethasone) |

| Budesonide | 935 |

| Mometasone Furoate | 2179 |

| Fluticasone Propionate | 1800 |

| Fluticasone Furoate | 2989 |

Note: Data is compiled from multiple sources for comparison; absolute values can vary between studies. researchgate.netnih.gov Betamethasone-17-valerate's affinity is noted as being 26 times that of its parent compound, betamethasone. researchgate.net

Design Principles for Soft Glucocorticoids and Retrometabolic Analogs

The development of safer corticosteroids has led to innovative design strategies, most notably retrometabolic drug design, which encompasses the concept of "soft drugs." iupac.orgsci-hub.se This approach aims to create locally active drugs that are rapidly and predictably metabolized into inactive, non-toxic compounds upon entering systemic circulation, thereby improving the therapeutic index. ingentaconnect.comresearchgate.net

Retrometabolic Design: This strategy is a reversal of the traditional drug discovery process. Instead of starting with an active compound and studying its metabolism, designers start with a known, inactive metabolite of a drug and chemically modify it to create a new, active "soft drug." sci-hub.senih.gov The key is that this new drug is designed to undergo a specific, one-step metabolic deactivation back to its original inactive metabolite form. researchgate.net

Soft Glucocorticoids: Hydrocortisone analogs have been central to the development of soft glucocorticoids. A prime example is the use of cortienic acid, an inactive metabolite of hydrocortisone, as the starting point. ingentaconnect.com By modifying the 17α-hydroxy and 17β-carboxyl groups of cortienic acid, scientists have created potent anti-inflammatory agents that are designed for predictable inactivation. researchgate.net

Key design principles for these soft steroids include:

Metabolically Labile Ester Groups : The design incorporates ester groups that are susceptible to hydrolysis by ubiquitous esterase enzymes in the body. researchgate.net This ensures rapid degradation once the drug leaves the target site.

Avoiding Problematic Moieties : The design deliberately avoids creating chemical structures that could lead to toxic metabolites. For instance, in the development of some soft steroids, 17α-carbonates were chosen over 17α-esters to prevent the potential formation of reactive mixed anhydrides. ingentaconnect.com

Isosteric/Isoelectronic Analogs : The soft drug is designed to be structurally similar (isosteric/isoelectronic) to a potent lead compound to ensure it binds effectively to the glucocorticoid receptor. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Betamethasone |

| Betamethasone 17-Valerate |

| Budesonide |

| Cortienic Acid |

| Dexamethasone |

| Etiprednol Dicloacetate |

| Flunisolide |

| Fluticasone Furoate |

| Fluticasone Propionate |

| Hydrocortisone |

| This compound |

| Loteprednol Etabonate |

| Mometasone Furoate |

| Prednisolone |

Preclinical Pharmacological Investigations of Hydrocortisone Valerate

In Vitro Models for Mechanistic Elucidation

Receptor Binding Assays in Keratinocyte and Fibroblast Cytosols

The anti-inflammatory effects of corticosteroids are primarily mediated through their binding to the cytosolic glucocorticoid receptor (GR). drugbank.comdrugbank.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. drugbank.comwiley.com The affinity of a corticosteroid for this receptor is a key determinant of its intrinsic potency.

Studies on cultured human keratinocytes have been instrumental in determining the relative binding affinity (RBA) of various steroids. In these assays, the ability of an unlabeled steroid, such as hydrocortisone (B1673445) valerate (B167501), to compete with a radiolabeled glucocorticoid for binding to the cytosolic GR is measured. nih.gov Research has shown that chemical modifications to the steroid structure significantly impact both binding affinity and lipophilicity. nih.govresearchgate.net

Specifically, the esterification of hydrocortisone at the 17α position to create hydrocortisone valerate leads to an increase in both binding affinity for the glucocorticoid receptor and lipophilicity compared to the parent hydrocortisone molecule. nih.govresearchgate.net This enhanced binding affinity is a critical factor in its pharmacological activity. One study demonstrated that 17-esters, like hydrocortisone-17-butyrate, exhibited a tenfold increase in receptor affinity compared to the parent glucocorticoid alcohol. researchgate.net

While specific RBA values for this compound in fibroblast cytosols are not as extensively detailed in the provided results, studies on human dermal fibroblasts confirm the presence and functionality of glucocorticoid receptors. nih.gov These studies show that the biological response in fibroblasts, such as the induction of amino acid transport, is directly proportional to glucocorticoid receptor occupancy. nih.gov This suggests that the enhanced receptor affinity of this compound observed in keratinocytes would likely translate to a potent effect in fibroblasts as well.

| Steroid Modification | Effect on Receptor Binding Affinity | Reference |

|---|---|---|

| Elongation of ester chain from acetate (B1210297) to valerate at C-17 | Increase | nih.gov |

| Esterification at C-17 (general) | Significant Increase (e.g., 10-fold for hydrocortisone-17-butyrate) | researchgate.net |

| Esterification at C-21 | Decrease | nih.govresearchgate.net |

Cell Line Studies for Inflammatory Pathway Modulation (e.g., HaCaT, RAW264.7)

To understand its mechanism of action, this compound has been studied in various cell lines that model skin inflammation. The immortalized human keratinocyte cell line, HaCaT, and the murine macrophage cell line, RAW264.7, are commonly used for this purpose. science.govnih.govnih.gov

In HaCaT cells, which are used as a model for hyperproliferative skin diseases, glucocorticoids are known to modulate inflammatory responses and cell growth. nih.govmdpi.com The anti-inflammatory actions of corticosteroids are thought to involve the inhibition of phospholipase A2, which in turn controls the biosynthesis of prostaglandins (B1171923) and leukotrienes. drugbank.com This is achieved by inhibiting genes that code for pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). drugbank.com Studies show that in HaCaT cells, stimuli like lipopolysaccharide (LPS) can induce the expression of these inflammatory mediators, and corticosteroids can counteract these effects. science.govnih.gov The mechanism often involves the inhibition of key transcription factors like Nuclear Factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression. drugbank.comnih.gov

In the RAW264.7 macrophage cell line, which is a key player in the inflammatory response, corticosteroids like hydrocortisone (the parent compound of this compound) have demonstrated potent anti-inflammatory effects. nih.gov Studies using LPS to induce an inflammatory state in these cells have shown that cortisol can significantly suppress the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govmdpi.comjournal-dtt.org This suppression is linked to a decrease in the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govplos.org Furthermore, cortisol inhibits the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Assessment of Cellular Viability and Promoter Activity

The effects of corticosteroids on cellular processes extend to cell viability and the regulation of gene expression at the promoter level. In HaCaT keratinocytes, corticosteroids can have a dose-dependent effect on cell growth. nih.gov At higher concentrations, they can reduce cell growth and induce apoptosis, which is beneficial in hyperproliferative conditions. nih.gov Conversely, at very low concentrations, a proliferative effect has been observed. nih.govresearchgate.net One study found that 100 μM hydrocortisone significantly increased HaCaT cell migration and proliferation. researchgate.netdergipark.org.tr

The primary mechanism for corticosteroid action involves the glucocorticoid receptor (GR) acting as a ligand-activated transcription factor. wiley.com After translocating to the nucleus, the GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comwiley.com This binding can either activate (transactivation) or repress (transrepression) gene transcription. wiley.com The anti-inflammatory effects, such as the down-regulation of cytokine genes, are often a result of transrepression, where the activated GR interferes with other transcription factors like NF-κB and Activator protein-1 (AP-1). wiley.comresearchgate.net This interaction prevents these pro-inflammatory factors from activating their target genes. wiley.com

In Vivo Animal Models for Potency and Response Assessment

Croton Oil Rat Ear Edema Model

The croton oil-induced edema model in rats or mice is a standard and widely used assay to evaluate the topical anti-inflammatory potency of corticosteroids. hres.cakarger.comnih.gov In this model, croton oil, a potent irritant, is applied to the animal's ear, inducing a measurable inflammatory response characterized by swelling (edema). hres.canih.gov The efficacy of a topically applied corticosteroid is determined by its ability to inhibit this swelling compared to a control group.

In the croton oil rat ear edema model, this compound demonstrated significant anti-inflammatory activity. hres.ca It was found to be approximately 100-fold more potent than hydrocortisone in this assay. karger.com This model provides a reliable in vivo correlation for the topical anti-inflammatory efficacy observed in clinical settings. The potency of various steroids can be ranked based on their ability to reduce edema. nih.gov

| Compound | Relative Potency vs. Hydrocortisone | Reference |

|---|---|---|

| This compound | ~100-fold more potent | karger.com |

Rat Thymus Involution Model

The rat thymus involution model is a classic assay used to assess the systemic activity and potency of corticosteroids. karger.comijdvl.com The thymus gland is highly sensitive to glucocorticoids, which induce apoptosis of thymocytes, leading to a reduction in the gland's weight (involution). frontiersin.orgnih.gov The degree of thymic involution is proportional to the systemic concentration and potency of the administered corticosteroid. nih.govnih.gov

This model is particularly useful for evaluating the potential for systemic side effects of topically applied steroids. A potent topical steroid with high percutaneous absorption will cause significant thymus involution. This compound has been evaluated in this model to understand its systemic bioavailability and potency. karger.com While it is a potent anti-inflammatory agent topically, the goal is to have minimal systemic effects. The results from this assay, combined with topical potency data from models like the ear edema assay, help to establish a therapeutic index, which is a ratio of desired local anti-inflammatory effects to undesired systemic effects. wiley.comresearchgate.net

Dermal Mast Cell Studies in Rodent Models

Preclinical studies in rodent models are crucial for understanding the effects of corticosteroids on dermal mast cells, which play a significant role in inflammatory and allergic skin conditions. While direct studies focusing solely on this compound's effect on mast cells are not extensively detailed in the provided results, the broader context of glucocorticoid action on these cells can be inferred. Glucocorticoids are known to reduce mast cell number, maturation, and activation. researchgate.net They can stabilize mast cells in a dose-dependent manner by inhibiting their exocytotic process, an effect attributed to non-genomic actions. researchgate.net

In various mouse models of atopic dermatitis, a key feature is the infiltration of mast cells in the dermis. nih.gov For instance, DS-Nh mice exhibit severe infiltration of mast cells along with other immune cells. nih.gov The effectiveness of topical corticosteroids in such models is partly attributed to their ability to mitigate this cellular infiltration. For example, in a mouse model of allergic contact dermatitis, topical application of hydrocortisone has been shown to reduce mast cell infiltration. core.ac.uk Studies using rat peritoneal mast cells have demonstrated that hydrocortisone can inhibit degranulation at higher concentrations, providing evidence of its mast cell-stabilizing effects. researchgate.net

The table below summarizes findings from studies on related corticosteroids and their effects on mast cells in rodent models, which helps to contextualize the expected actions of this compound.

| Model | Corticosteroid | Key Findings on Mast Cells |

| Rat Peritoneal Mast Cells | Hydrocortisone, Dexamethasone (B1670325) | Inhibited degranulation and exocytosis in a dose-dependent manner. researchgate.net |

| Mouse Model of Allergic Contact Dermatitis | Hydrocortisone | Reduced mast cell infiltration. core.ac.uk |

| DS-Nh Mouse Model of Atopic Dermatitis | Not specified | Characterized by severe mast cell infiltration in the skin. nih.gov |

Hairless Mouse Model for Dermal Effects

The hairless mouse is a well-established model for assessing the local and systemic effects of topical corticosteroids. medicaljournals.senih.gov This model is particularly useful for studying atrophogenicity, the skin-thinning effect of these drugs, which often correlates with their anti-inflammatory potency. nih.gov

A primary method for evaluating the atrophogenic potential of topical corticosteroids in hairless mice is the measurement of skin fold thickness. nih.govkarger.com Daily application of corticosteroids over a period, such as 18 or 21 days, leads to a measurable reduction in skin fold thickness. medicaljournals.senih.gov This thinning is a result of changes in various cutaneous compartments, including the epidermis, dermis, and subcutaneous fat. nih.gov

Studies have compared the skin thinning effects of various corticosteroids, demonstrating a correlation between the degree of atrophy and the known potency of the steroid. nih.govkarger.com For instance, potent corticosteroids like clobetasol-17-propionate cause more significant skin thinning than less potent ones. medicaljournals.sekarger.com While specific data for this compound was not in the immediate results, it is established that hydrocortisone and its esters cause epidermal thinning. karger.comwiley.com

The following table illustrates the typical outcomes of skin fold thickness assessments in hairless mice treated with different corticosteroids.

| Corticosteroid | Duration of Treatment | Effect on Skin Fold Thickness |

| Hydrocortisone-17-butyrate | 21 days | Reduction in thickness. medicaljournals.se |

| Betamethasone-17-valerate (B13397696) | 21 days | Reduction in thickness. medicaljournals.se |

| Budesonide | 21 days | Reduction in thickness. medicaljournals.se |

| Clobetasol-17-propionate | 21 days | Significant reduction in thickness. medicaljournals.se |

| Prednicarbate | Not specified | Clear thinning of the skin. karger.com |

The evaluation of dermal DNA synthesis provides another quantitative measure of the local effects of topical corticosteroids. medicaljournals.se A reduction in DNA synthesis indicates an anti-proliferative effect on dermal cells, which contributes to skin atrophy. karger.com In the hairless mouse model, the application of corticosteroids has been shown to inhibit the incorporation of thymidine (B127349) triphosphate into epidermal DNA. karger.com

Studies have demonstrated that potent corticosteroids cause a more pronounced decrease in dermal DNA synthesis compared to less potent ones. medicaljournals.sekarger.com This parameter, alongside skin fold thickness, helps to differentiate the local atrophogenic effects of various steroids. medicaljournals.se

Beyond local effects on the skin, the hairless mouse model is also utilized to assess the systemic absorption and effects of topical corticosteroids. medicaljournals.sewiley.com Systemic effects are often evaluated by measuring changes in body weight gain and the weight of the thymus gland. medicaljournals.sekarger.com A reduction in body weight gain and thymus involution (decrease in weight) are indicative of systemic corticosteroid activity. karger.comfda.gov

Prolonged topical application of potent corticosteroids can lead to their absorption into the bloodstream, resulting in these systemic effects. medicaljournals.sekarger.com For example, studies have shown that some corticosteroids can cause a decrease in thymus weight and affect body weight gain when applied topically to mice. karger.comkarger.com These markers are crucial for distinguishing between the desired local anti-inflammatory action and undesirable systemic side effects. medicaljournals.se The comparison of different corticosteroids in the hairless mouse model has shown that some can have a potent topical anti-inflammatory effect with less systemic impact. karger.comkarger.com

The table below summarizes the systemic effects observed in rodent models with various corticosteroids.

| Corticosteroid | Animal Model | Systemic Effects Observed |

| Budesonide | Rat | Decrease in thymus weight and body weight gain. karger.comkarger.com |

| Fluocinolone (B42009) acetonide | Rat | Greater reduction in thymus weight and body weight gain compared to budesonide. karger.com |

| Betamethasone (B1666872) 17-valerate | Mouse | Equal systemic effects (thymus involution) to budesonide. karger.com |

| Dexamethasone | Rat | Significant reduction in thymus weight and body weight. fda.gov |

| Hydrocortisone acetate | Mouse | Hydrocortisone-resistant cells found in the thymus. nih.gov |

Dermal DNA Synthesis Evaluation

Vasoconstriction Studies in Animal Skin Models

Vasoconstriction, or the blanching of the skin, is a well-recognized pharmacological effect of topical corticosteroids and is often used as a bioassay to determine their potency. karger.comhres.cakarger.com While human skin is the standard for these assays, animal models are also employed in preclinical investigations. researchgate.net

The principle of the vasoconstriction assay is that the intensity of the blanching effect is proportional to the anti-inflammatory activity of the corticosteroid. karger.com In animal models, such as the rabbit, the ability of a topical corticosteroid to suppress wheal formation induced by histamine (B1213489) is used as an indirect measure of its vasoconstrictor and anti-inflammatory activity. researchgate.netnih.gov

Studies in rabbits have compared the reservoir effect of different corticosteroids by measuring the suppression of histamine-induced wheals over several days. nih.gov This provides information on the duration of action of the topically applied drug. For instance, a study showed that mometasone (B142194) furoate had a longer-lasting reservoir effect compared to betamethasone valerate and hydrocortisone butyrate (B1204436). nih.gov This type of study helps in ranking the potency and duration of effect of different corticosteroids. karger.com

The following table presents a comparison of the reservoir effect of different topical corticosteroids in a rabbit model.

| Corticosteroid | Duration of Reservoir Effect (Wheal Suppression) |

| Mometasone furoate ointment (0.1%) | Up to day 4. nih.gov |

| Fluticasone (B1203827) propionate (B1217596) ointment (0.005%) | Up to day 2. nih.gov |

| Betamethasone valerate cream (0.1%) | Up to day 2. nih.gov |

| Hydrocortisone butyrate cream (0.1%) | Day 1 only. nih.gov |

Biopharmaceutical Aspects and Advanced Drug Delivery Systems Research

Principles of Transdermal Permeation and Skin Barriers

The transdermal delivery of hydrocortisone (B1673445) valerate (B167501) is a complex process governed by the physicochemical properties of the drug, the composition of the vehicle, and the physiological nature of the skin barrier. The primary obstacle to topical drug delivery is the stratum corneum, the outermost layer of the epidermis, which functions as a lipid-rich, semi-permeable membrane. tandfonline.comscispace.com Overcoming this barrier is the rate-limiting step for the permeation of most topical agents. whiterose.ac.uk

Drug Diffusion and Solubilization within Vehicles

The diffusion and solubilization of hydrocortisone valerate within its vehicle are critical initial steps that dictate its availability for skin penetration. The vehicle must not only maintain the drug's stability but also release it effectively onto the skin's surface. whiterose.ac.uktandfonline.com Most corticosteroids, including this compound, have low solubility in common vehicle components like water, petrolatum, or mineral oils. google.com Consequently, solvents such as propylene (B89431) glycol are often incorporated into formulations to enhance solubility. google.comhres.ca

The state of the drug in the vehicle—whether it is fully dissolved or present as a suspension—significantly impacts its diffusion. For maximal drug diffusion into the skin, the drug should ideally be at its saturation concentration in the vehicle. google.com Upon application, volatile components of the vehicle, like water or alcohol, evaporate, which can alter the drug's solubility and force its partitioning into the stratum corneum. whiterose.ac.uk This principle is utilized in formulations like aqueous-ethanolic foams to achieve greater bioavailability compared to creams. whiterose.ac.uk

Partitioning Behavior in the Stratum Corneum

Once the vehicle releases the drug, it must partition from the vehicle into the lipid-rich environment of the stratum corneum. whiterose.ac.uk This partitioning is a key determinant of the drug's subsequent penetration. The partition coefficient (PC) represents the drug's relative affinity for the stratum corneum compared to the vehicle. nih.gov To optimize therapeutic effect, the product of the drug's concentration in the vehicle and its partition coefficient should be maximized. nih.gov

The lipophilic nature of the stratum corneum generally favors the penetration of lipid-soluble compounds. tandfonline.com The composition of the vehicle can be tailored to enhance this partitioning. For instance, a vehicle for which the drug has a lower affinity (i.e., lower solubility) can lead to a higher rate of partitioning into the skin. whiterose.ac.uk Studies have demonstrated that the composition of the intercellular lipid matrix of the stratum corneum, consisting of ceramides, cholesterol, and free fatty acids, is the primary pathway for the diffusion of many drugs. uclan.ac.uk

Thermodynamic Activity and Solvent Drag Considerations

The thermodynamic activity of a drug in its vehicle is a primary driving force for its penetration into the skin. scispace.com Maximum flux across the skin barrier occurs when the drug has the highest thermodynamic activity, which is typically achieved in a saturated solution. scispace.com Supersaturated systems, where the drug concentration exceeds its solubility, can further increase thermodynamic activity and enhance penetration, though these systems are inherently unstable. scispace.comherts.ac.uk

Design and Development of Novel Drug Delivery Systems

To overcome the limitations of conventional topical formulations, such as low drug permeation and retention, researchers have focused on developing novel drug delivery systems. nih.gov These advanced systems aim to improve the bioavailability of this compound, provide controlled release, and target the drug to specific layers of the skin, thereby enhancing efficacy and potentially reducing side effects. nih.govmdpi.com

Nanoformulations for Enhanced Delivery

Nanotechnology-based formulations have emerged as a promising approach in dermatology due to their ability to overcome the challenges associated with conventional dosage forms. nih.gov Nanocarriers, typically ranging in size from 10 to 100 nm, offer an increased surface area, which can enhance the solubility and bioavailability of the drug. nih.gov These systems are designed to be safe, targeted, and provide controlled release. nih.gov

Lipid-based nanocarriers, including liposomes and other systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are particularly well-suited for delivering lipophilic drugs like this compound. mdpi.com These carriers can interact with the lipid-rich stratum corneum, facilitating drug penetration. mdpi.com

Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com They are biocompatible, biodegradable, and can enhance drug solubility and provide sustained release. mdpi.com Research has shown that liposomal formulations of corticosteroids can achieve similar therapeutic effects to commercial creams but with a significantly lower drug concentration. mdpi.comtandfonline.com For instance, a study on hydrocortisone acetate (B1210297) demonstrated that a liposomal gel resulted in greater drug release compared to a conventional preparation. nih.gov

Polymeric Nanoparticles , often made from biocompatible and biodegradable polymers like chitosan (B1678972), have also been explored for the delivery of hydrocortisone. nih.govtandfonline.comunimi.it Chitosan-based nanoparticles loaded with hydrocortisone have shown the ability to permeate the epidermis and dermis effectively. unimi.it One study found that self-assembled polymeric nanoparticles for the co-delivery of hydrocortisone and hydroxytyrosol (B1673988) resulted in efficient immunomodulation. unimi.it

Optimization of Nanocarrier Parameters (Size, Charge, Morphology, Entrapment Efficiency)

The development of effective nanocarrier-based drug delivery systems for corticosteroids like this compound hinges on the careful optimization of several key parameters. These include the size, surface charge (zeta potential), morphology, and entrapment efficiency of the nanoparticles. nih.govmdpi.com These factors are critical in formulating a product that can overcome the skin's barrier, deliver the drug to the intended site, and provide a controlled or sustained release, thereby improving therapeutic outcomes. mdpi.com

Research into various nanocarriers for similar corticosteroids provides insight into the targeted characteristics for this compound formulations. For instance, studies on other corticosteroids have shown that smaller nanoparticle sizes, generally in the range of 10 to 100 nm, can increase the bioavailability and solubility of the drug. nih.gov The morphology of the nanoparticles also plays a role in their effectiveness.

Entrapment efficiency, which is the percentage of the drug that is successfully encapsulated within the nanocarrier, is another vital parameter. Higher entrapment efficiency is desirable as it indicates that a greater amount of the active pharmaceutical ingredient is available for delivery. Studies on corticosteroid-loaded nanocarriers have reported high entrapment efficiencies. For example, research on halobetasol (B1672918) propionate-loaded solid lipid nanoparticles (SLNs) achieved an entrapment efficiency of 93%. nih.gov Similarly, fluocinolone (B42009) acetonide-loaded nanostructured lipid carriers (NLCs) demonstrated an entrapment efficiency of 92%. mdpi.com Another study on clobetasol (B30939) propionate-loaded liposomes reported an entrapment efficiency of 84.28%. nih.gov

The surface charge of nanocarriers also influences their interaction with the skin. For example, chitosan nanoparticles developed for hydrocortisone delivery exhibited a positive surface charge of +40 mV, which can enhance their interaction with the negatively charged skin surface. mdpi.com

Table 1: Examples of Optimized Nanocarrier Parameters for Various Corticosteroids An interactive data table is available here: https://docs.google.com/spreadsheets/d/10x0yW3-wQ3e9f8v6g5H4j3k2L1mN0p9o/edit?usp=sharing&ouid=112276096043533992983&rtpof=true&sd=true

| Corticosteroid | Nanocarrier Type | Particle Size | Entrapment Efficiency (%) | Surface Charge (mV) |

|---|---|---|---|---|

| Halobetasol Propionate (B1217596) | Solid Lipid Nanoparticles (SLNs) | ~200 nm | 93 | Not Specified |

| Fluocinolone Acetonide | Nanostructured Lipid Carriers (NLCs) | 153 nm | 92 | Not Specified |

| Clobetasol Propionate | Liposomes | 5.13 µm | 84.28 | Not Specified |

| Hydrocortisone | Chitosan Nanoparticles | 214 nm | 79 | +40 |

Targeted Chemical Delivery Systems (CDSs)

Targeted Chemical Delivery Systems (CDSs) represent an innovative approach to drug delivery, aiming to enhance the site-specific action of a drug while minimizing systemic exposure. sci-hub.se This is achieved by chemically modifying the drug to create an inactive compound that is designed to be activated by enzymes found predominantly at the target site. scispace.com This strategy is part of a broader concept known as retrometabolic drug design, which integrates the drug's metabolic pathways into the design process to improve its therapeutic index. sci-hub.se

One of the well-developed classes of CDSs is the brain-targeting CDS, which utilizes a dihydropyridine-pyridinium salt redox system to facilitate drug entry into and retention within the central nervous system. researchgate.net While the primary application of this specific system has been for brain-targeted delivery, the underlying principles of site-specific enzymatic activation are applicable to other areas, including dermatological treatments. scispace.com

The core concept of a CDS involves attaching a "targetor" moiety to the drug molecule. This moiety is designed to undergo a predictable enzymatic conversion at the site of action, releasing the active drug. scispace.com This approach contrasts with "soft drugs," which are active compounds designed for rapid systemic inactivation. scispace.com For topical applications, a CDS for this compound would be designed to be inactive upon application and then converted to the active hydrocortisone within the skin, thereby localizing its anti-inflammatory effects.

Iontophoretic Delivery Enhancement for Deep Skin Dissemination

Iontophoresis is a non-invasive technique that utilizes a low-level electrical current to enhance the penetration of ionized drugs through the skin. mdpi.com This method has been shown to be effective in delivering hydrocortisone to the deeper layers of the skin, offering a significant advantage over passive delivery methods. mdpi.comnih.gov

Studies have demonstrated that anodal iontophoresis can lead to a greater distribution of hydrocortisone into the deeper skin layers and the receptor chamber in in-vitro permeation studies, compared to passive permeation. nih.gov This enhanced delivery can result in higher therapeutic benefits. mdpi.com Research has also explored the use of cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-beta-CyD), to solubilize hydrocortisone for iontophoretic delivery. nih.gov Interestingly, while passive permeation was higher from a propylene glycol formulation, iontophoretic delivery of a hydrocortisone-HP-beta-CyD solution was significantly greater. nih.gov This suggests that the complex serves as a carrier to replenish the drug as it is delivered through the skin. nih.gov

The effectiveness of iontophoresis can be influenced by the integrity of the skin barrier. For instance, in-vitro studies using excised human skin with psoriasis showed significantly higher retention of hydrocortisone compared to healthy skin, indicating that a compromised barrier can affect drug penetration. nih.gov

Excipient Research and Formulation Design Methodologies

The selection of appropriate excipients and the application of systematic design methodologies are fundamental to the development of effective and stable topical formulations of this compound. lupin.com

Role of Excipients in Drug Solubility and Release Control

Excipients play a critical role in the formulation of this compound creams and ointments, influencing key attributes such as drug solubility and release. lupin.compharmacompass.com this compound itself is sparingly soluble in propylene glycol and insoluble in water. lupin.com Therefore, the choice of excipients is crucial for creating a stable and effective product.

A typical this compound cream formulation includes a variety of excipients in a hydrophilic base. These can include:

Solvents and co-solvents: such as propylene glycol, to dissolve the drug. lupin.com

Emulsifiers and surfactants: like polyoxyl 2 stearyl ether and sodium lauryl sulfate (B86663), to create a stable emulsion. lupin.com

Stiffening agents and viscosity modifiers: such as stearyl alcohol and carbomer homopolymer type C, to achieve the desired consistency. lupin.compharmacompass.com

Emollients: like white petrolatum, to hydrate (B1144303) the skin. lupin.com

Preservatives: such as methylparaben, to prevent microbial growth. lupin.com

The interaction between these excipients and the active pharmaceutical ingredient can significantly impact the drug's release profile from the formulation.

Application of Quality by Design (QbD) Principles

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov The goal of QbD is to ensure that quality is built into the product from the initial design phase. journaljpri.com

The implementation of QbD in the development of hydrocortisone formulations involves several key steps: nih.govmdpi.com

Defining a Quality Target Product Profile (QTPP): This outlines the desired characteristics of the final product.

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): These are the attributes of the raw materials and the parameters of the manufacturing process that can impact the CQAs.

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Developing a Control Strategy: This ensures that the process operates within the design space to consistently produce a product with the desired quality.

Research on hydrocortisone cream formulations has utilized QbD principles to understand the impact of formulation and process variability on the product's quality profile, including its microstructure, performance, and stability. nih.gov Similarly, a QbD framework has been applied to the development of hydrocortisone nanocrystal-based formulations. pharmaexcipients.com

Analytical Methodologies and Degradation Pathways Research

Chromatographic Techniques for Research Characterization

Chromatographic methods are central to the analysis of hydrocortisone (B1673445) valerate (B167501), offering high-resolution separation and sensitive detection. These techniques are indispensable for quantitative analysis and for identifying and quantifying impurities that may arise during synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative determination of hydrocortisone valerate in various pharmaceutical preparations. nih.govtandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Several studies have detailed the development and validation of HPLC methods for hydrocortisone and its esters. For instance, a study on the simultaneous analysis of several corticosteroids, including hydrocortisone acetate (B1210297) and betamethasone (B1666872) valerate, employed a Waters X Bridge C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid. japsonline.comjapsonline.com Detection is typically performed using a photodiode array (PDA) detector at wavelengths around 240-254 nm. nih.govjapsonline.comjapsonline.com A developed RP-HPLC method for hydrocortisone demonstrated linearity in the concentration range of 0.02 to 0.4 mg/ml, with high recovery rates between 98% and 101%. nih.govresearchgate.net Another method for hydrocortisone and clotrimazole (B1669251) in a topical cream used a mobile phase of methanol, acetonitrile, and water, with UV detection at 254 nm. researchgate.net

The stability of this compound can also be assessed using stability-indicating HPLC methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products. For example, a method was developed to analyze betamethasone-17-valerate (B13397696) and its degradation products, which could be adapted for this compound due to their structural similarities. oup.com

Table 1: Examples of HPLC Methods for Corticosteroid Analysis

| Feature | Method 1 japsonline.comjapsonline.com | Method 2 nih.govresearchgate.net | Method 3 researchgate.net |

| Analytes | Hydroquinone, Dexamethasone (B1670325), Triamcinolone Acetonide, Hydrocortisone Acetate, Betamethasone Valerate, Retinoic Acid | Hydrocortisone | Hydrocortisone, Clotrimazole |

| Column | Waters X Bridge C18, 5 µm, 4.6 mm × 250 mm | ODS (C18), 5 µm, 4.6 × 150 mm | C18 |

| Mobile Phase | Acetonitrile and 0.1% formic acid (gradient) | Methanol:water:acetic acid (60:30:10, v/v/v) (isocratic) | Methanol, Acetonitrile, Water |

| Flow Rate | 1.2 ml/min | 1.0 ml/min | Not specified |

| Detection | PDA detector (210-400 nm) | UV detector (254 nm) | UV detector (254 nm) |

| Linear Range | 25-150 µg/ml | 0.02-0.4 mg/ml | Not specified |

| Recovery | 99.05% - 100.96% | 98% - 101% | 98% - 102% |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Impurity Profiling

For a more in-depth understanding of impurities and degradation products, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool. scirp.orgresearchgate.net This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns for faster and more resolute separations, with the high selectivity and sensitivity of mass spectrometry. nih.gov

UPLC-MS/MS is particularly valuable for identifying unknown impurities formed during forced degradation studies and on stability. scirp.orgscirp.org In a study on the degradation of corticosteroids, including hydrocortisone, UPLC-MS/MS was used to identify and characterize impurities. scirp.org The method utilized an Acquity UPLC BEH C18 column and a gradient elution with ammonium (B1175870) formate (B1220265) buffer and acetonitrile. scirp.org Mass spectrometry, often with electrospray ionization (ESI) in positive ion mode, allows for the determination of the mass-to-charge ratio of the impurities, aiding in their structural elucidation. scirp.orgnih.gov

Common degradation pathways for corticosteroids like hydrocortisone include oxidation, enol-aldehyde formation via β-elimination (Mattox rearrangement), and the formation of carboxylic acid derivatives. scirp.orgscirp.orgresearchgate.net For instance, forced degradation studies of hydrocortisone have identified impurities such as hydrocortisone acetate and a cortisone (B1669442) 17-keto steroid impurity. scirp.org The sensitivity of UPLC-MS/MS allows for the detection of these impurities at very low levels, which is crucial for ensuring the safety and efficacy of the drug product. nih.gov

Table 2: UPLC-MS/MS for Corticosteroid Impurity Profiling

| Parameter | UPLC-MS/MS Method for Hydrocortisone Degradation scirp.org |

| Instrument | Acquity UPLC coupled with TQD mass spectrometer |

| Column | Acquity UPLC BEH C18, 1.7 µm, 3 × 100 mm |

| Mobile Phase A | 0.01 M Ammonium formate buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Electrospray Ionization (Positive Ion Mode) |

| Identified Impurities | Hydrocortisone acetate, Cortisone 17-keto steroid impurity |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications in Corticosteroid Analysis

While liquid chromatography is more common for the analysis of corticosteroids due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC/MS) has also been applied, particularly for steroid profiling in biological matrices. tohoku.ac.jpnih.gov Due to the low volatility of corticosteroids, derivatization is often required before GC/MS analysis. doi.org This process can be time-consuming. doi.org

The primary application of GC/MS in this context is for comprehensive steroidomics, which involves the analysis of a wide range of steroid metabolites. nih.gov For the analysis of specific pharmaceutical formulations of this compound, GC/MS is less frequently used than LC-based methods. However, it remains a valuable tool in research for understanding the broader metabolic pathways of corticosteroids. tohoku.ac.jp

Spectrophotometric Methods for Research Applications

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of this compound in certain applications. tandfonline.comijisrt.com These methods are based on the principle that the drug substance absorbs ultraviolet (UV) or visible light at a specific wavelength.

For instance, a spectrophotometric method was developed for the determination of betamethasone 17-valerate in creams, which could be applicable to this compound. ijisrt.com The method involves dissolving the cream in a suitable solvent, such as absolute ethanol (B145695), and measuring the absorbance at the wavelength of maximum absorption (λmax), which for betamethasone 17-valerate was found to be 240 nm. ijisrt.com

In another study, a selective spectrophotometric method for the quantitative determination of hydrocortisone butyrate (B1204436) in a compounding ointment was developed. japsonline.com This method is based on the reaction of hydrocortisone butyrate with phenylhydrazine (B124118) to form a phenylhydrazone, which has a maximum absorption at 412 nm. japsonline.com This colorimetric reaction allows for the quantification of the drug in the presence of other active ingredients. japsonline.com While simple and economical, spectrophotometric methods may lack the specificity of chromatographic techniques, especially in the presence of interfering substances. tandfonline.com

Sample Preparation Techniques for Complex Biological and Pharmaceutical Matrices

Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices such as ointments, creams, or biological fluids. lcms.cz The goal of sample preparation is to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

Solid-Phase Extraction (SPE) for Analyte Cleanup

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup of this compound from complex samples. lcms.czchromatographyonline.com SPE is a form of digital chromatography that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com This technique can produce cleaner analyte solutions compared to simple solvent extraction, leading to more accurate and reliable analytical results. lcms.cz

The choice of SPE sorbent and elution solvents is crucial for achieving optimal recovery and cleanup. For corticosteroids in urine, a mixed-mode anion exchange SPE column has been shown to provide good results. researchgate.net The development of an SPE method can be guided by the physicochemical properties of the analyte and the matrix components. chromatographyonline.com

Investigation of Degradation Mechanisms and Impurity Identification

The stability of this compound is a critical attribute that is thoroughly investigated to ensure the quality, safety, and efficacy of the final pharmaceutical product. Understanding its degradation pathways is essential for developing stable formulations and robust analytical methods. This involves subjecting the drug substance to various stress conditions to predict its degradation profile and identify the resultant impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is a pivotal component in the development of stability-indicating analytical methods. It involves exposing the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing. The goal is to generate degradation products and gain insights into the molecule's intrinsic stability. For corticosteroids like hydrocortisone and its esters, degradation can occur through several mechanisms, including hydrolysis, oxidation, and photolysis. scirp.orgd-nb.info

Studies on related corticosteroids provide a framework for understanding the potential degradation of this compound. For instance, forced degradation studies on hydrocortisone and other corticosteroids like clobetasol (B30939) propionate (B1217596) and desonide (B1670306) have been performed using HPLC and UPLC-MS/MS to evaluate their stability in various formulations. scirp.orgscirp.org Common stress conditions include exposure to acidic, alkaline, and neutral hydrolysis; oxidation (e.g., with hydrogen peroxide); heat (dry and wet); and photolytic conditions. d-nb.info

For example, studies on prednisolone (B192156) acetate, another corticosteroid ester, involved refluxing the drug solution with acidic, alkaline, and oxidizing agents at elevated temperatures to induce degradation. d-nb.info Similarly, research on hydrocortisone has shown it to be susceptible to degradation under both acidic and, more significantly, basic conditions. scirp.orgresearchgate.net The thermal degradation of hydrocortisone is often linked to oxidative reactions, particularly at the C-17, C-20, and C-21 positions. researchgate.net The ester linkage at the C-17 position in this compound introduces a potential site for hydrolysis, in addition to the degradation pathways common to the corticosteroid structure.

The following table summarizes the typical conditions used in forced degradation studies for corticosteroids.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 1N HCl, heated (e.g., 80°C) | Hydrolysis of the valerate ester, Mattox rearrangement. d-nb.infoscirp.org |

| Alkaline Hydrolysis | 0.1N - 5N NaOH, heated (e.g., 80°C) | Hydrolysis of the valerate ester, oxidation, and rearrangements. d-nb.info |

| Oxidative Degradation | 3-35% H₂O₂, room temperature or heated | Oxidation of the dihydroxyacetone side chain. d-nb.inforesearchgate.net |

| Thermal Degradation | Dry or wet heat (e.g., 80°C) | Oxidation and other complex reactions. d-nb.inforesearchgate.net |

| Photodegradation | Exposure to UV or fluorescent light | Photochemical reactions leading to various degradants. d-nb.info |

These studies are crucial for developing stability-indicating methods capable of separating the intact drug from its potential degradation products, ensuring that the analytical method is specific and accurate for quantifying the drug in the presence of its impurities. d-nb.inforesearchgate.net

Identification of Degradation Products (e.g., 21-dehydrohydrocortisone, 17-ketosteroids, formoxyl impurities)

The degradation of this compound can lead to several impurities. The identification and characterization of these products are typically achieved using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). scirp.orgscirp.org

Research on hydrocortisone degradation has identified several key impurities that are also relevant to this compound. scirp.orgscirp.org

21-dehydrohydrocortisone : This is a major oxidative degradation product formed from the oxidation of the 21-hydroxyl group. scirp.orgresearchgate.net

17-ketosteroids : The cleavage of the C17-C20 bond results in the formation of a 17-keto steroid. This has been observed as a significant degradation product in hydrocortisone lotions stored at elevated temperatures. scirp.orgscirp.org

Formoxyl Impurities : Oxidation of the hydrocortisone side chain can also lead to the formation of formoxyl acid impurities. scirp.org During stability studies of hydrocortisone otic solutions, a hydrocortisone acid impurity was identified using UPLC-MS/MS and NMR evaluation. scirp.org

Other potential degradation pathways for corticosteroids include the Mattox rearrangement, which is an acid-catalyzed β-elimination of water from the dihydroxyacetone side chain, leading to the formation of enol aldehydes. scirp.orgscirp.org Baeyer-Villiger oxidation is another mechanism that can occur, involving the oxidation of the side chain. scirp.org

The table below lists some of the common degradation products identified in studies of hydrocortisone and related corticosteroids.

| Degradation Product | Parent Compound | Formation Mechanism | Analytical Identification |

| 21-dehydrohydrocortisone | Hydrocortisone | Oxidation scirp.orgresearchgate.net | HPLC, LC-MS scirp.orgresearchgate.net |

| 17-ketosteroid impurity | Hydrocortisone | Side-chain cleavage scirp.orgscirp.org | LC-MS/MS scirp.orgscirp.org |

| Hydrocortisone Acid Impurity | Hydrocortisone | Oxidation (Baeyer-Villiger) scirp.orgscirp.org | UPLC-MS/MS, NMR scirp.orgscirp.org |

| Hydrocortisone Acetate | Hydrocortisone | Process impurity or degradant scirp.org | UPLC-MS/MS scirp.org |

The presence of the valerate ester on this compound could also lead to the formation of hydrocortisone as a primary degradant through hydrolysis. This is a critical consideration in stability studies, as hydrocortisone itself is a known active compound and a "qualified degradant". fda.gov

Analysis of Chemical Interactions between Active Pharmaceutical Ingredient and Excipients

The stability of this compound in a final dosage form, such as a cream or ointment, is not only dependent on its intrinsic chemical stability but also on its interaction with various excipients. Excipients are necessary for the formulation but can potentially interact with the API, leading to degradation. researchgate.net

Compatibility studies are performed to evaluate potential interactions. Thermal analysis methods like Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC), often supported by spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR), are common screening tools. researchgate.net

A study on hydrocortisone compatibility with various common excipients found incompatibilities with magnesium stearate (B1226849) and β-cyclodextrin. researchgate.net In contrast, excipients such as mannitol, starch, lactose, methylcellulose, and polyvinylpyrrolidone (B124986) (PVP) were found to be compatible. researchgate.net

Commercial formulations of this compound cream and ointment contain a variety of excipients. hres.ca For example, a cream formulation might include:

White Petrolatum

Stearyl Alcohol

Propylene (B89431) Glycol

Sodium Lauryl Sulphate

Carbomer 940

Sodium Phosphate, Dibasic

Methylparaben

Purified Water

Each of these components could potentially interact with this compound. For example, the pH of the formulation, influenced by buffers like sodium phosphate, can significantly affect the rate and pathway of degradation. scirp.org The presence of surfactants like sodium lauryl sulphate and preservatives like methylparaben must also be assessed for potential reactions with the API. Automated, column-switching HPLC methods have been developed to analyze both active ingredients and excipients in cream and ointment formulations, facilitating the study of these complex matrices. scispace.com Therefore, a thorough understanding and analysis of API-excipient interactions are essential for developing a stable and effective topical product.

Metabolic Pathways Research of Hydrocortisone and Its Esters

In Vitro Metabolism Studies (e.g., Kidney Tissue)

In vitro studies using various tissues have been instrumental in elucidating the metabolic fate of hydrocortisone (B1673445). The kidney, in particular, is a significant site for corticosteroid metabolism. fda.govfda.govnih.govdrugbank.com Early in vitro research demonstrated that kidney tissue has the capacity to alter the functional groups of the hydrocortisone molecule. researchgate.net Studies using perfused human liver and human liver microsomes have identified several metabolites, including cortisone (B1669442), dihydrocortisol (B45014), dihydrocortisone, and 6β-hydroxycortisol. oatext.com

When hydrocortisone is metabolized by the liver, Phase I metabolites like tetrahydrocortisone (B135524) and dihydrocortisol are formed, followed by Phase II metabolites which are primarily glucuronide and sulfate (B86663) conjugates. oatext.com These conjugation reactions, which also occur to a lesser extent in the kidney, result in more water-soluble derivatives that are readily excreted in the urine. oatext.commedsafe.govt.nz

Research on the metabolism of hydrocortisone 17-butyrate 21-propionate in cultured human keratinocytes revealed that the diester is rapidly hydrolyzed by cutaneous esterases. researchgate.netmedicaljournalssweden.se This process is critical for the local activation of the drug in the skin. researchgate.net

Table 1: Summary of In Vitro Hydrocortisone Metabolism Findings

| Study System | Key Findings | Metabolites Identified | Source(s) |

| Kidney Tissue Homogenate | Capable of altering the functional groups of the hydrocortisone molecule. | Not specified in abstract | nih.govresearchgate.net |

| Human Liver Perfusion | Formation of Phase I and Phase II metabolites. | Tetrahydrocortisone, Dihydrocortisol, Tetrahydrocortisol glucuronide, Tetrahydrocortisone glucuronide, Hydrocortisone sulfate | oatext.com |

| Human Liver Microsomes | Generation of multiple metabolites. | Cortisone, Dihydrocortisol, Dihydrocortisone, 6β-hydroxycortisol | oatext.com |

| Cultured Human Keratinocytes (for a diester) | Rapid hydrolysis of the ester at the 21-position. | Hydrocortisone 17-butyrate, Hydrocortisone 21-propionate | medicaljournalssweden.se |

Enzymatic Biotransformation Processes

The metabolism of hydrocortisone is governed by a series of enzymatic reactions that modify its structure and activity. Key enzyme families involved include Cytochrome P450, hydroxysteroid dehydrogenases, and various reductases.

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of hydrocortisone. tandfonline.com While CYP11B1 (11β-hydroxylase) is critical for the synthesis of cortisol in the adrenal gland, the CYP3A subfamily is primarily responsible for its catabolism. tandfonline.comaem-sbem.com

CYP3A4 is the main enzyme involved in the Phase I metabolism of both endogenous and synthetic corticosteroids. pfizer.com It catalyzes the 6β-hydroxylation of hydrocortisone to form 6β-hydroxycortisol, a less active metabolite. tandfonline.comnih.govfortuneonline.org This metabolic step is essential for the clearance of the steroid. pfizer.com CYP3A5 also contributes to the 6β-hydroxylation of cortisol. fortuneonline.orgfrontiersin.org The activity of these enzymes can be influenced by various other drugs, leading to potential drug-drug interactions by either inhibiting or inducing glucocorticoid metabolism. pfizer.com

Table 2: Key Cytochrome P450 Enzymes in Hydrocortisone Metabolism

| Enzyme | Primary Function in Relation to Hydrocortisone | Location/Context | Source(s) |

| CYP3A4 | Catalyzes 6β-hydroxylation (inactivation/catabolism) of hydrocortisone. | Primarily liver. | tandfonline.compfizer.comnih.govpharmaoffer.com |

| CYP3A5 | Catalyzes 6β-hydroxylation of cortisol. | Liver, kidney, lung. | fortuneonline.orgfrontiersin.org |

| CYP11B1 | Catalyzes 11β-hydroxylation (synthesis) of cortisol from 11-deoxycortisol. | Adrenal cortex. | aem-sbem.com |

Activity of Hydroxysteroid Dehydrogenases (e.g., 11-beta-HSD type 2)

Hydroxysteroid dehydrogenases (HSDs) are crucial enzymes that catalyze the interconversion of active and inactive forms of corticosteroids, thereby regulating local glucocorticoid activity. nih.govmdpi.com There are two main isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov

11β-HSD type 1 (11β-HSD1) primarily functions as a reductase, converting inactive cortisone into active cortisol. oatext.comnih.gov This action amplifies glucocorticoid effects in tissues like the liver, fat, and brain. nih.gov

11β-HSD type 2 (11β-HSD2) , in contrast, acts as a potent dehydrogenase, inactivating cortisol by converting it back to cortisone. aem-sbem.compfizer.comnih.gov This enzyme is vital in mineralocorticoid target tissues like the kidney, colon, and salivary glands, where it "protects" the mineralocorticoid receptor from being illicitly activated by cortisol. aem-sbem.commdpi.com

The metabolism of hydrocortisone also involves reductases located in the microsomal and cytosolic fractions of cells. Cytosolic metabolism of cortisol proceeds mainly through A-ring reduction to yield metabolites like 3α,5β-tetrahydrocortisol. nih.gov A key enzyme in this process is cortisol 4-ene-reductase. nih.gov

Studies have investigated the inhibition of these enzymes. For instance, microsomal 6β-hydroxylase (a CYP3A4 activity) is potently inhibited by the antifungal agent ketoconazole, the progestin gestodene, and the immunosuppressant cyclosporine. nih.gov The synthetic corticosteroids betamethasone (B1666872) and dexamethasone (B1670325) also show some inhibitory activity. nih.gov In contrast, cortisol 4-ene-reductase is most potently inhibited by androstenedione (B190577) and gestodene. nih.gov Other research found that a high dose of hydrocortisone did not alter the activity of liver microsomal NADPH-dependent neotetrazolium reductase but did inhibit intestinal acetylsalicylic esterase B in rats. nih.gov

Table 3: Inhibition of Enzymes in Cortisol Metabolism

| Enzyme | Potent Inhibitors | Inhibitor Constant (Ki) | Source(s) |

| Microsomal 6β-hydroxylase | Ketoconazole | 0.9 µM | nih.gov |

| Gestodene | 5.6 µM | nih.gov | |

| Cyclosporine | 6.8 µM | nih.gov | |

| Betamethasone | 31.3 µM | nih.gov | |

| Dexamethasone | 54.5 µM | nih.gov | |

| Cytosolic 4-ene-reductase | Androstenedione | 17.8 µM | nih.gov |

| Gestodene | 23.8 µM | nih.gov |

Ester Hydrolysis and its Impact on Local Activity

For topical corticosteroids like hydrocortisone valerate (B167501), the hydrolysis of the ester bond is a critical step that significantly influences local drug activity and potency. msdvetmanual.com Hydrocortisone valerate is an ester at the C-17 position, a modification that enhances its lipophilicity and skin penetration. msdvetmanual.comuomustansiriyah.edu.iq

Once absorbed into the skin, these ester prodrugs are metabolized by cutaneous esterases. researchgate.net For diesters, such as hydrocortisone-17-butyrate-21-propionate, hydrolysis occurs rapidly, primarily at the 21-position, to yield the more active 17-ester metabolite (hydrocortisone-17-butyrate). researchgate.netmedicaljournalssweden.se This bioactivation within the skin leads to a higher local concentration of the active compound, enhancing its anti-inflammatory effect at the target site. researchgate.netmedicaljournalssweden.se

The rate of this hydrolysis can be influenced by the chain length of the ester. nih.gov Studies on cortisol 21-esters have shown that esters with intermediate chain lengths (C4-C10) are hydrolyzed much faster by synovial tissue homogenates than those with shorter (C2) or longer (C12-C16) chains. nih.gov This suggests that the specific ester, like valerate (a C5 ester), is designed for efficient hydrolysis and activation in the target tissue, potentially contributing to a prolonged local effect. nih.gov The active 17-ester is eventually metabolized to the less active parent compound, hydrocortisone. researchgate.net

Influence of Structural Modifications on Metabolic Stability

Structural modifications to the hydrocortisone molecule are a key strategy in drug design to enhance metabolic stability, improve potency, and optimize the therapeutic ratio of local activity to systemic effects. oatext.comresearchgate.net

Esterification at the C-17 or C-21 positions is a common modification. msdvetmanual.com Creating more lipophilic esters, such as this compound, improves absorption through the skin. uomustansiriyah.edu.iq This modification can also create "soft drugs" or prodrugs that are active locally but are designed to be rapidly inactivated upon entering systemic circulation, thereby minimizing systemic side effects. ula.ve

Other structural changes can also impact stability. For example, halogenation (as seen in corticosteroids like clobetasol) can help prevent de-esterification, allowing the steroid to remain active for a longer period. nih.gov The goal of these modifications is often to increase the topical potency and duration of action while ensuring that any systemically absorbed drug is quickly metabolized and cleared. oatext.comula.ve The degradation of the hydrocortisone molecule itself can also be influenced by its structure, with pathways including tautomerization, dehydration, and oxidation being identified under stress conditions. researchgate.net

Future Research Directions and Translational Perspectives Excluding Clinical Outcomes

Exploration of Novel Glucocorticoid Receptor Modulators

Hydrocortisone (B1673445) valerate (B167501), a synthetic glucocorticoid, exerts its effects by acting as an agonist for the glucocorticoid receptor (GR). drugbank.comnih.gov The binding of hydrocortisone valerate to the GR initiates a cascade of events that modulate the expression of target genes, leading to anti-inflammatory and immunosuppressive responses. nih.govdrugbank.com While effective, the broad activity of traditional glucocorticoids can lead to undesirable effects. Future research is increasingly focused on the discovery and development of Selective Glucocorticoid Receptor Modulators (SGRMs). These novel compounds aim to dissociate the desired anti-inflammatory effects (transrepression) from the unwanted metabolic and endocrine side effects (transactivation).

The development of SGRMs represents a significant shift in corticosteroid research. targetmol.com Unlike classical agonists like this compound, SGRMs are designed to selectively modulate the receptor's function, offering a more targeted therapeutic approach. targetmol.com Research in this area involves synthesizing and screening new chemical entities that can interact with the GR in a more nuanced way. Although this compound itself is a conventional agonist, its well-understood structure and activity provide a valuable reference point and a scaffold for the design of new modulators. Future exploration will likely involve modifying the hydrocortisone structure to create derivatives with a more selective GR binding profile.

Table 1: Examples of Glucocorticoid Receptor Modulators and Their Investigational Focus

| Modulator Type | Mechanism of Action | Research Goal |

| Full Agonists | Activate both transrepression and transactivation pathways. | Broad anti-inflammatory and immunosuppressive effects. |

| Selective GR Modulators (SGRMs) | Preferentially activate the anti-inflammatory transrepression pathway over the metabolic transactivation pathway. | To reduce side effects while maintaining therapeutic efficacy. |

| GR Antagonists | Block the binding of endogenous or exogenous glucocorticoids to the GR. | To treat conditions of glucocorticoid excess, such as Cushing's syndrome. |

Advanced Computational Modeling for SAR and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. numberanalytics.com For corticosteroids like this compound, SAR studies help to elucidate how chemical structure correlates with biological activity. The esterification of hydrocortisone to this compound at the C17 or C21 position, for example, increases its lipophilicity and potency compared to the parent compound. researchgate.net

Advanced computational modeling is revolutionizing SAR and drug design. numberanalytics.comku.dk These in silico methods allow researchers to:

Predict Binding Affinity: Molecular docking simulations can model the interaction between this compound derivatives and the GR binding pocket, predicting the affinity and stability of the complex. numberanalytics.com This helps in prioritizing which novel compounds to synthesize and test in the lab.

Identify Key Structural Features: By systematically modifying the structure of a lead compound like this compound in a virtual environment, researchers can identify the key functional groups responsible for its activity and selectivity. numberanalytics.com

Optimize Properties: Computational models can predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, guiding the design of new molecules with improved pharmacokinetic profiles. ku.dk

Future SAR studies on this compound will likely employ these computational tools to design new derivatives with enhanced GR selectivity or improved skin penetration, moving beyond the traditional trial-and-error synthesis of new esters.

Integration of Multi-Omics Data in Mechanistic Studies

The mechanism of action of this compound is primarily understood through its interaction with the GR, leading to the inhibition of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov However, a complete picture of its downstream effects at a systems level is still emerging. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to deepen our understanding.

By applying these technologies, researchers can:

Identify Novel Biomarkers: Multi-omics studies can reveal new genes, proteins, or metabolites that are consistently altered following treatment with this compound, providing potential biomarkers of drug response or activity. mdpi.com

Uncover New Mechanistic Pathways: Analyzing the global changes in cellular components can uncover previously unknown signaling pathways modulated by the drug. For instance, transcriptomics can identify the full spectrum of genes whose expression is altered, while metabolomics can reveal changes in cellular metabolism, such as in steroid hormone biosynthesis pathways. mdpi.comnih.gov